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molecular formula C4H4ClNO3 B130678 4-(Chloromethyl)-2,5-oxazolidinedione CAS No. 3981-41-7

4-(Chloromethyl)-2,5-oxazolidinedione

Cat. No. B130678
M. Wt: 149.53 g/mol
InChI Key: ALQADUBZEIRDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623081

Procedure details

The title compound is prepared by the procedure of Example 50 using 1.24 g of 2-chloro-L-alanine, 16 ml of 1.93M phosgene in toluene and 55 ml of tetrahydrofuran to give 0.150 g of the desired product.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C@@:2]([C:5]([OH:7])=[O:6])([CH3:4])[NH2:3].C(Cl)([Cl:10])=O.[O:12]1[CH2:16]CCC1>C1(C)C=CC=CC=1>[Cl:10][CH2:4][CH:2]1[C:5](=[O:6])[O:7][C:16](=[O:12])[NH:3]1

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
Cl[C@](N)(C)C(=O)O
Name
Quantity
16 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
55 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC1NC(OC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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